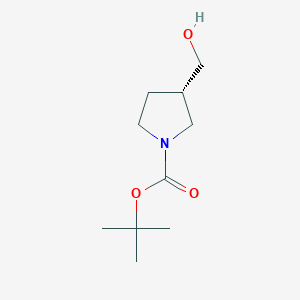

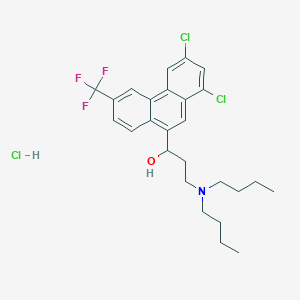

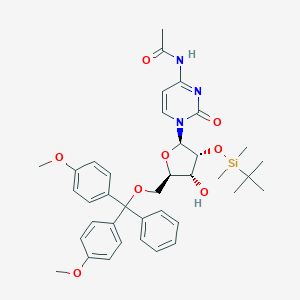

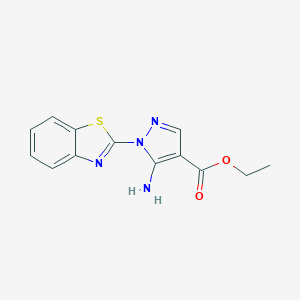

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” is a chemical compound that belongs to the class of coumarins . Coumarins are a type of organic compound that are found in many plants. They are known for their diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral properties .

Synthesis Analysis

The synthesis of “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” involves the esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N’-carbonyldiimidazole . This process is carried out in N,N-dimethylacetamide/LiCl .Molecular Structure Analysis

The molecular structure of “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . These techniques provide detailed information about the chemical structure and composition of the compound.Chemical Reactions Analysis

The chemical reactions involving “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” include its reaction with 7-amino-4-methylcoumarin with a number of organic halides . It also reacts with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” can be determined using various techniques such as IR spectroscopy, UV-Vis spectroscopy, and NMR spectroscopy . These techniques provide information about the compound’s functional groups, electronic transitions, and nuclear magnetic resonance properties.Applications De Recherche Scientifique

Synthesis of Photoactive Cellulose Derivatives

This compound is used in the synthesis of photoactive cellulose derivatives . These derivatives are water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties . The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes can be used to control the properties of these new polysaccharide derivatives . This makes them of interest in the design of smart materials .

Synthesis of 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate

The compound is used in the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate . This ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

Antimicrobial Activity

Some derivatives of the compound have shown excellent activity against gram-positive bacteria B. subtilis and S. aureus . This suggests potential applications in the development of new antimicrobial agents .

Anti-inflammatory Activity

The compound’s ability to inhibit the denaturation of protein signifies apparent potential for anti-inflammatory activity . This could lead to its use in the development of new anti-inflammatory drugs .

Quantum Chemical Studies

The compound is also used in quantum chemical studies . These studies can provide valuable insights into the compound’s electronic structure and reactivity .

Synthesis of Anticancer Agents

7-hydroxycoumarin derivatives, which can be synthesized from this compound, have been widely used as valuable building blocks for the preparation of novel coumarin-based anticancer agents . This suggests potential applications in the development of new anticancer drugs .

Orientations Futures

The future directions for the research and development of “4-methyl-2-oxo-2H-chromen-7-yl chloroacetate” could involve exploring its potential applications in various fields such as medicine and materials science, given its diverse biological and pharmacological activities . Further studies could also focus on optimizing its synthesis process and investigating its mechanism of action in more detail.

Propriétés

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) 2-chloroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4/c1-7-4-11(14)17-10-5-8(2-3-9(7)10)16-12(15)6-13/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVAMQZOGHDQNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352357 |

Source

|

| Record name | 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-2-oxo-2H-chromen-7-yl chloroacetate | |

CAS RN |

105738-24-7 |

Source

|

| Record name | 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B180012.png)

![Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-](/img/structure/B180018.png)